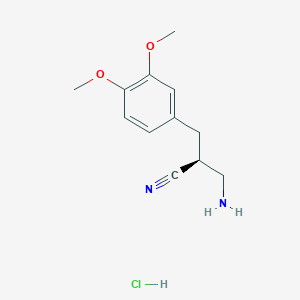
L-Aminopropionitrile hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Aminopropionitrile hydrochloride is an organic compound with both amine and nitrile functional groups. It is a colorless liquid that occurs naturally and is of interest in the biomedical community . This compound is known for its role in causing osteolathyrism and angiolathyrism when ingested in large quantities .
准备方法
L-Aminopropionitrile hydrochloride is prepared by the reaction of ammonia with acrylonitrile . The synthetic route involves the reaction of veratone, sodium cyanide, sodium chloride, and ammonia gas in an organic solvent to synthesize D,L-aminopropionitrile . The reaction conditions typically involve heating the mixture to 40-110°C and maintaining the reaction for 1-24 hours .
化学反应分析
L-Aminopropionitrile hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The amine group can participate in substitution reactions with various electrophiles
Common reagents used in these reactions include primary alkyl halides for alkylation and acyl chlorides for acylation . Major products formed from these reactions include imine derivatives and substituted amines .
科学研究应用
L-Aminopropionitrile hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It plays a role in the metabolism of animals, plants, and microorganisms.
作用机制
The mechanism of action of L-Aminopropionitrile hydrochloride involves its interaction with lysyl oxidase, an enzyme that plays a crucial role in the cross-linking of collagen and elastin . By inhibiting lysyl oxidase, this compound disrupts the normal formation of connective tissue, leading to conditions such as osteolathyrism and angiolathyrism .
相似化合物的比较
L-Aminopropionitrile hydrochloride can be compared with other similar compounds such as:
- Acetonitrile
- Aminoacetonitrile
- Glycolonitrile
- Cyanogen
- Propanenitrile
- Malononitrile
- Pivalonitrile
- Acetone cyanohydrin
- Butyronitrile
- Succinonitrile
- Tetramethylsuccinonitrile
These compounds share similar functional groups but differ in their specific chemical properties and applications. This compound is unique due to its specific interaction with lysyl oxidase and its role in causing osteolathyrism and angiolathyrism .
属性
分子式 |
C12H17ClN2O2 |
|---|---|
分子量 |
256.73 g/mol |
IUPAC 名称 |
(2S)-2-(aminomethyl)-3-(3,4-dimethoxyphenyl)propanenitrile;hydrochloride |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-15-11-4-3-9(6-12(11)16-2)5-10(7-13)8-14;/h3-4,6,10H,5,7,13H2,1-2H3;1H/t10-;/m0./s1 |
InChI 键 |
ZMIVOSTVXQMXQM-PPHPATTJSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)C[C@@H](CN)C#N)OC.Cl |
规范 SMILES |
COC1=C(C=C(C=C1)CC(CN)C#N)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















